molecular formula C10H13NO7S2 B5012551 2-Ethylsulfonylethyl 4-nitrobenzenesulfonate

2-Ethylsulfonylethyl 4-nitrobenzenesulfonate

Cat. No.: B5012551
M. Wt: 323.3 g/mol
InChI Key: MWOXYVNPIMRFCA-UHFFFAOYSA-N
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Description

2-Ethylsulfonylethyl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of both ethylsulfonylethyl and nitrobenzenesulfonate groups

Properties

IUPAC Name

2-ethylsulfonylethyl 4-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO7S2/c1-2-19(14,15)8-7-18-20(16,17)10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOXYVNPIMRFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonylethyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-ethylsulfonylethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfonylethyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethylsulfonylethyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonates.

    Reduction: Formation of 2-ethylsulfonylethyl 4-aminobenzenesulfonate.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-Ethylsulfonylethyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylsulfonylethyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The sulfonate group enhances the compound’s solubility and reactivity, making it a versatile reagent in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzenesulfonate
  • Phenyl 4-nitrobenzenesulfonate
  • 2-Methyl-6-nitrobenzenesulfonate

Uniqueness

2-Ethylsulfonylethyl 4-nitrobenzenesulfonate is unique due to the presence of both ethylsulfonylethyl and nitrobenzenesulfonate groups, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and solubility, making it suitable for a wider range of applications in organic synthesis and biochemical research .

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